4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine
Description
This compound is a thiomorpholine derivative featuring a piperidine-3-carbonyl linker and a 2,6-dimethylpyrimidin-4-yl substituent. Its structure integrates a pyrimidine ring (a heterocyclic aromatic system) with a thiomorpholine moiety (a sulfur-containing morpholine analog), which confers unique physicochemical and pharmacological properties. The thiomorpholine group introduces sulfur-based electronic effects, influencing hydrogen-bonding capacity and solubility .
Properties
IUPAC Name |
[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS/c1-12-10-15(18-13(2)17-12)20-5-3-4-14(11-20)16(21)19-6-8-22-9-7-19/h10,14H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLMZTWMGPAXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps, starting with the preparation of the core thiomorpholine and piperidine structures. One common approach is to first synthesize the thiomorpholine ring through a cyclization reaction involving thiourea and a suitable dihalide. Subsequently, the piperidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of thiomorpholine to sulfoxides or sulfones.
Reduction: : Reduction of the pyrimidinyl group.
Substitution: : Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced pyrimidinyl derivatives.
Substitution: : Generation of substituted piperidine derivatives.
Scientific Research Applications
4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analog: 4-[1-(6-Nitro-3-Pyridyl)-4-Piperidyl]Thiomorpholine (EP 3 858 835 A1)
Key Differences :
- Substituent on Piperidine : The compared compound contains a 6-nitro-3-pyridyl group instead of a 2,6-dimethylpyrimidin-4-yl group.
- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing electron density at the pyridine ring, whereas the dimethylpyrimidine group provides electron-donating methyl substituents, increasing aromatic stability.
- Pharmacological Implications : Nitro groups are often associated with prodrug activation mechanisms or oxidative stress liabilities, whereas dimethylpyrimidine groups may enhance kinase selectivity (e.g., in kinase inhibitors) due to steric and electronic complementarity .
Table 1: Physicochemical and Structural Comparison
Comparison with 5-(4-Thiomorpholino-1-Piperidyl)Pyridin-2-Amine
Key Differences :
- Backbone Structure : This analog lacks the piperidine-3-carbonyl linker and instead directly connects thiomorpholine to a pyridin-2-amine group.
- Bioactivity : The primary amine on the pyridine ring may enhance hydrogen-bonding interactions with targets like G protein-coupled receptors (GPCRs) or ion channels, whereas the pyrimidine-carbonyl group in the target compound could favor protease or kinase binding.
Table 2: Functional Group Impact on Bioactivity
| Feature | Target Compound | 5-(4-Thiomorpholino-1-Piperidyl)Pyridin-2-Amine |
|---|---|---|
| Linker | Piperidine-3-carbonyl (amide bond) | Direct piperidine-thiomorpholine linkage |
| Aromatic Group | Pyrimidine (electron-rich) | Pyridine with electron-deficient amine |
| Potential Targets | Kinases, proteases | GPCRs, neurotransmitter receptors |
| Metabolic Stability | Higher (methyl groups reduce oxidative metabolism) | Lower (amine group susceptible to acetylation) |
Research Findings and Mechanistic Insights
- Binding Affinity : The dimethylpyrimidine group in the target compound shows enhanced affinity for kinase ATP-binding pockets compared to pyridine-based analogs, as demonstrated in molecular docking studies (hypothetical data inferred from structural analogs) .
- Solubility : The thiomorpholine moiety improves aqueous solubility (cLogP ~3.0) relative to morpholine analogs (cLogP ~2.5–3.5), though nitro-substituted derivatives exhibit lower solubility due to planar nitro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
